molecular formula C20H30O2 B1254116 3beta-Methoxy-5-androsten-17-one CAS No. 10457-69-9

3beta-Methoxy-5-androsten-17-one

Cat. No.: B1254116
CAS No.: 10457-69-9
M. Wt: 302.5 g/mol
InChI Key: FLCAHAJJOOEIKL-BGZMIMFDSA-N
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Description

3β-Methoxy-5-androsten-17-one is a steroidal compound characterized by a methoxy group at the C3 position, a double bond at the C5-C6 position (Δ⁵), and a ketone at C15. This structure serves as a key intermediate in synthesizing bioactive derivatives, particularly anti-inflammatory agents. For example, it is used to prepare 17β-amino-3β-methoxy-5-androstene hydrochloride via a two-stage amination process involving reduction of intermediate 17-imines or oximes . Its structural flexibility allows for targeted modifications, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

10457-69-9

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3/t14-,15-,16-,17-,19-,20-/m0/s1

InChI Key

FLCAHAJJOOEIKL-BGZMIMFDSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC)C

Other CAS No.

10457-69-9

Synonyms

3 beta-methoxy-5-androsten-17-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modifications at C3 and C16

16α-Fluoro-5-Androsten-17-One
  • Structural Features : Fluorine substitution at C16, Δ⁵ double bond.
  • Biological Activity: Exhibits 3-fold higher anti-obesity potency than dehydroepiandrosterone (DHEA) . Shows enhanced chemopreventive activity by inhibiting carcinogen-DNA binding (e.g., DMBA binding) and reducing tumor multiplicity in rodent models .
3β-Acetoxy-Androst-5-En-17-One
  • Structural Features : Acetoxy group at C3, Δ⁵ double bond.
  • Biological Activity : Precursor for cytotoxic derivatives like 5α,8α-cyclic endoperoxides, which are evaluated for antitumor activity .

Stereochemical and Saturation Variants

3β-Hydroxy-5β-Androstan-17-One
  • Biological Role : A metabolite in steroidogenesis pathways (e.g., boar testis microsomes) .
3β-Methoxy-5α-Androstan-17-One
  • Structural Features : Saturated 5α configuration, methoxy at C3.
  • Implications : The 5α saturation increases rigidity, which may reduce binding affinity to steroid receptors compared to Δ⁵ derivatives.

Derivatives with Functional Group Additions

17-(3-Pyridyl)-6-Oxo-5α-Androst-16-En-3β-Yl Acetate
  • Structural Features : Pyridyl group at C17, ketone at C6, Δ¹⁶ double bond.
  • Biological Activity : Designed to inhibit cytochrome P450 17A1 (CYP17A1), a target in prostate cancer therapy .
  • Comparison : The C17 pyridyl substitution and C6 ketone introduce polar interactions absent in 3β-methoxy-5-androsten-17-one, enhancing enzyme inhibition specificity.
3β-Acetoxy-(17S)-Mesyloxy-17-Methyl-16,17-Secoandrost-5-Ene-16-Nitrile
  • Structural Features : Mesyloxy and nitrile groups at C16/C17, seco-androstane backbone.
  • Biological Activity : Demonstrates antitumor activity in vitro, likely due to alkylating properties of the mesyloxy group .
  • Key Difference : The seco (ring-opened) structure disrupts steroid backbone integrity, altering pharmacokinetics compared to intact analogs.

Comparative Data Table

Compound Structural Features Biological Activity Key Findings References
3β-Methoxy-5-androsten-17-one C3 methoxy, Δ⁵ Anti-inflammatory precursor Used in amino-steroid synthesis
16α-Fluoro-5-androsten-17-one C16 fluoro, Δ⁵ Chemoprevention, anti-obesity 3× potency vs. DHEA; fewer side effects
3β-Acetoxy-androst-5-en-17-one C3 acetoxy, Δ⁵ Cytotoxic precursor Generates endoperoxides for antitumor
3β-Hydroxy-5β-androstan-17-one C3 hydroxy, 5β saturated Metabolic intermediate Involved in steroidogenesis pathways

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